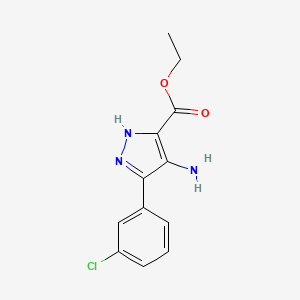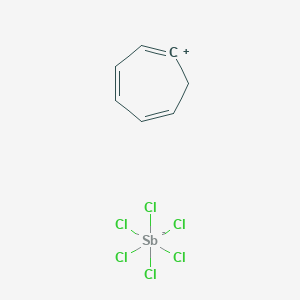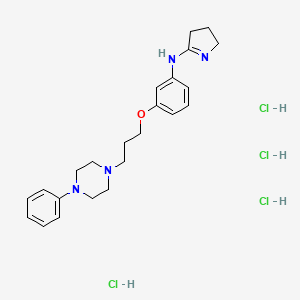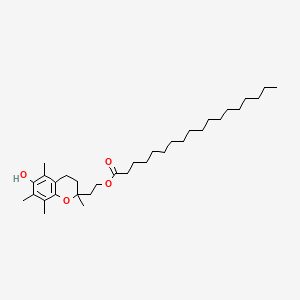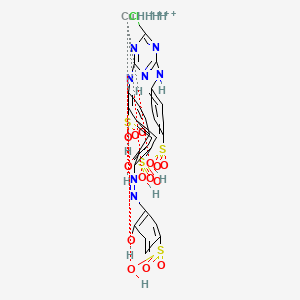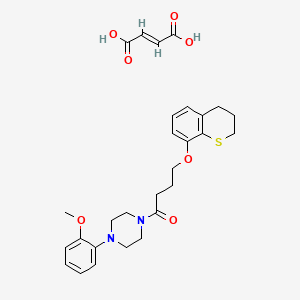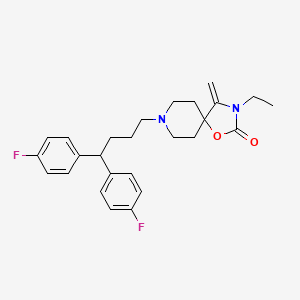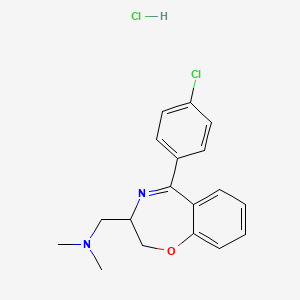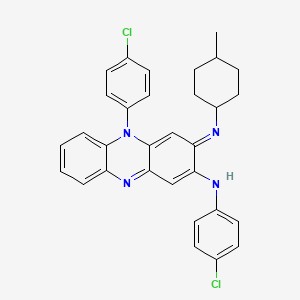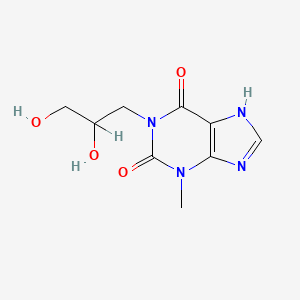
1-(2,3-Dihydroxypropyl)-3-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroxypropyl)-3-methylxanthine is a chemical compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a dihydroxypropyl group attached to the xanthine core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methylxanthine typically involves the reaction of 3-methylxanthine with glycidol. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of glycidol react with the xanthine core to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methylxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
1-(2,3-Dihydroxypropyl)-3-methylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methylxanthine involves its interaction with specific molecular targets in the body. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues and stimulation of the central nervous system. Additionally, it may act as an antagonist of adenosine receptors, further contributing to its stimulant effects.
類似化合物との比較
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Dyphylline: A bronchodilator with similar mechanisms of action.
Uniqueness: 1-(2,3-Dihydroxypropyl)-3-methylxanthine is unique due to the presence of the dihydroxypropyl group, which imparts distinct chemical properties and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
120267-26-7 |
|---|---|
分子式 |
C9H12N4O4 |
分子量 |
240.22 g/mol |
IUPAC名 |
1-(2,3-dihydroxypropyl)-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O4/c1-12-7-6(10-4-11-7)8(16)13(9(12)17)2-5(15)3-14/h4-5,14-15H,2-3H2,1H3,(H,10,11) |
InChIキー |
APZOIEVJVCXMNS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)CC(CO)O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



